An In-depth Technical Guide to 4-Azidophenacyl Bromide: A Heterobifunctional Reagent for Elucidating Molecular Interactions
An In-depth Technical Guide to 4-Azidophenacyl Bromide: A Heterobifunctional Reagent for Elucidating Molecular Interactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Azidophenacyl bromide. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data recitation to offer field-proven insights into the molecule's core reactivity, experimental design, and practical application.
Introduction: The Strategic Advantage of Dual Reactivity
4-Azidophenacyl bromide (APB) is a powerful heterobifunctional crosslinking agent prized for its two-stage, chemically distinct reactivity.[1][2] Its structure uniquely combines an α-bromo ketone with an aryl azide, allowing for a sequential and controlled approach to covalently linking molecules.[2]
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First Stage (Targeted Alkylation): The phenacyl bromide moiety acts as a selective alkylating agent, primarily targeting nucleophilic residues such as sulfhydryls (cysteines) under specific pH conditions.[3][4] This allows for the deliberate, covalent attachment of the reagent to a "bait" molecule, typically a protein or peptide, in a controlled, dark reaction.
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Second Stage (Photoactivated Crosslinking): The aryl azide group remains inert during the initial alkylation.[2] Upon exposure to UV light, it transforms into a highly reactive nitrene, which can then form a covalent bond by inserting non-specifically into nearby C-H, N-H, or O-H bonds of an interacting "prey" molecule.[2][3]
This two-step mechanism makes APB an invaluable tool for photoaffinity labeling, enabling researchers to "capture" transient or low-affinity binding partners and map the interaction sites of complex biological systems.[5][6][7]
Molecular Structure and Physicochemical Properties
A thorough understanding of APB's fundamental properties is critical for designing robust experimental protocols, ensuring proper storage, and handling the reagent safely.
Chemical Structure
The IUPAC name for 4-Azidophenacyl bromide is 1-(4-azidophenyl)-2-bromoethanone.[8][9] Its structure is defined by a central acetophenone core, functionalized with a reactive α-bromine and a para-substituted azide group.
Caption: Chemical structure of 4-Azidophenacyl bromide.
Physicochemical Data
The following table summarizes key quantitative data for 4-Azidophenacyl bromide, essential for calculating molar concentrations, predicting solubility, and establishing appropriate storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN₃O | [1][4][8] |
| Molecular Weight | 240.06 g/mol | [1][8] |
| CAS Number | 57018-46-9 | [8] |
| Appearance | Yellow powder | [10] |
| Melting Point | 63 - 69 °C | [10] |
| Solubility | Soluble in methanol (50 mg/mL) and toluene. | [10][11][12] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [10][11] |
Core Reactivity: A Mechanistic Deep-Dive
The utility of APB stems from its two chemically orthogonal reactive centers. Understanding the mechanism and specificity of each is paramount for successful experimental design.
Caption: The two-stage reaction mechanism of 4-Azidophenacyl bromide.
The Phenacyl Bromide Moiety: Selective Alkylation
The α-bromo ketone of APB is an electrophilic center susceptible to attack by nucleophiles. In biological systems, the most reactive nucleophile under physiological conditions (pH 7.0-8.0) is the sulfhydryl group of cysteine residues.[3][4]
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Causality: The reaction proceeds via an S(_N)2 mechanism, where the sulfur atom of the cysteine attacks the α-carbon, displacing the bromide ion. This forms a stable thioether bond. The choice of a slightly alkaline pH (7.5-8.0) is strategic; it ensures that a significant population of the cysteine side chains are in the more nucleophilic thiolate (S⁻) form without promoting significant hydrolysis of the reagent or modification of less reactive residues like lysine.
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Trustworthiness: The specificity of this reaction provides a reliable anchor point. By targeting a known or engineered cysteine on a protein of interest, one can ensure the photo-reactive azide is positioned with high fidelity, which is a prerequisite for meaningful crosslinking results.
The Aryl Azide Moiety: Photoaffinity Labeling
The aryl azide is the "capture" element of the reagent. It is stable in the dark and under typical biochemical buffer conditions.[2]
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Mechanism: Upon irradiation with UV light (typically in the 250-350 nm range), the azide moiety expels a molecule of nitrogen gas (N₂) to generate a highly unstable and reactive species called a nitrene.[2][3]
-
Non-specific Insertion: This nitrene has a very short half-life and will rapidly insert into almost any nearby chemical bond, including the strong C-H bonds of amino acid side chains or the peptide backbone.[2] It is this lack of specificity that makes it so powerful; it does not require a suitably positioned nucleophile on the target molecule. Instead, it covalently "tags" whatever molecule is in its immediate vicinity at the moment of photolysis, providing a snapshot of the molecular interaction.
Key Application: Photoaffinity Labeling for Target Identification
One of the most powerful applications of APB is to identify the direct binding partners of a protein or drug. The following protocol outlines a self-validating system for this purpose.
Experimental Workflow
Caption: A robust experimental workflow for photoaffinity labeling.
Step-by-Step Methodology
This protocol is a generalized template. The optimal molar ratios, incubation times, and buffer components must be empirically determined for each specific biological system.
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Preparation of the Bait Protein:
-
Dissolve the purified "bait" protein (containing a target cysteine) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (like Tris) and thiols (like DTT), which would compete with the reaction.
-
If the protein has disulfide bonds, they may need to be selectively reduced and the reducing agent removed prior to labeling.
-
-
Step 1: Alkylation (Dark Reaction)
-
Prepare a fresh stock solution of 4-Azidophenacyl bromide in an organic solvent like DMF or DMSO.
-
Add a 5- to 10-fold molar excess of the APB solution to the protein solution. The causality here is to drive the reaction to completion without using an overwhelming excess that could lead to non-specific modification or be difficult to remove later.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). This prevents premature activation of the azide.
-
-
Step 2: Removal of Excess Reagent
-
It is critical to remove all non-covalently bound APB. A self-validating protocol relies on this step to prevent false positives.
-
Pass the reaction mixture over a desalting column (e.g., a G-25 spin column) equilibrated with the binding buffer. This efficiently separates the large APB-protein conjugate from the small, unreacted APB molecules.
-
-
Step 3: Incubation with the Prey
-
Combine the purified APB-Bait conjugate with the sample containing the putative "prey" molecule(s) (e.g., a cell lysate or another purified protein).
-
Incubate under conditions that are known to promote the biological interaction (e.g., 30 minutes at 4°C).
-
-
Step 4: UV Crosslinking
-
Place the sample in a suitable container (e.g., on a petri dish on ice) to keep it cool and prevent thermal denaturation.
-
Irradiate with a UV lamp (e.g., a handheld mineral lamp at 254 nm or a mercury lamp with a filter) for 5-15 minutes. The optimal time and distance from the lamp must be determined empirically.
-
-
Step 5: Analysis
-
Analyze the sample to identify the crosslinked product. Common methods include:
-
SDS-PAGE: A new, higher molecular weight band corresponding to the Bait-Prey complex should appear in the UV-irradiated sample but be absent or significantly reduced in the "No UV" control.
-
Western Blotting: Use an antibody against the bait protein to confirm the new band contains the bait. If an antibody for the prey is available, that can provide further confirmation.
-
Mass Spectrometry: For definitive identification, the new band can be excised from the gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS to identify the prey protein.
-
-
Safety and Handling
4-Azidophenacyl bromide is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is classified as a flammable solid, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties if inhaled.[8][13]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C), protected from light, heat, and ignition sources.[11][13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Azidophenacyl bromide is a versatile and powerful tool for the covalent capture of molecular interactions. Its heterobifunctional nature allows for a controlled, two-stage process of targeted alkylation followed by photoactivated crosslinking. When used within a framework of robust, self-validating experimental design that includes critical controls, APB can provide unambiguous insights into protein-protein interactions, ligand-receptor binding, and the structural organization of macromolecular complexes.
References
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Smith, B. D., Nakanishi, K., Watanabe, K., & Ito, S. (1990). 4-Azido[3,5-[3H]]phenacylbromide, a versatile bifunctional reagent for photoaffinity radiolabeling. Synthesis of prostaglandin 4. Bioconjugate Chemistry, 1(5), 363-364. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Azidophenacyl bromide. PubChem Compound Database. Retrieved January 27, 2025, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Azidophenacyl bromide, (carbonyl-14C)-. PubChem Compound Database. Retrieved January 27, 2025, from [Link]
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MDL Information Systems, Inc. (n.d.). 4-azidophenacyl bromide (definition). REFERENCE.md. [Link]
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Chemsrc. (n.d.). 4-azidophenacyl bromide. Chemsrc.com. Retrieved August 25, 2025, from [Link]
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ChemBK. (n.d.). 4-AZIDOPHENACYL BROMIDE. ChemBK.com. Retrieved April 10, 2024, from [Link]
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Schwartz, I., & Ofengand, J. (1974). Photo-Affinity Labeling of tRNA Binding Sites in Macromolecules. I. Linking of the Phenacyl-p-azide of 4-Thiouridine in (Escherichia coli) Valyl-tRNA to 16S RNA at the Ribosomal P Site. Proceedings of the National Academy of Sciences, 71(10), 3951-3955. [Link]
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Wiley. (n.d.). 4-AZIDOPHENACYL-BROMIDE. SpectraBase. Retrieved January 27, 2025, from [Link]
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Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254. [Link]
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Hixson, S. S., & Hixson, S. H. (1975). Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA. Biochemistry, 14(19), 4255-4259. [Link]
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Mount Holyoke College. (n.d.). Click Chemistry: Synthesis of a Triazole. MDHV. [Link]
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Wikipedia. (n.d.). Click chemistry. Wikipedia. Retrieved January 27, 2025, from [Link]
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Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
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